3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamide
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Overview
Description
3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamide, also known as Acetazolamide, is a sulfonamide derivative that has been widely used in scientific research for many years. It is a carbonic anhydrase inhibitor that can be used to treat a variety of medical conditions, including glaucoma, altitude sickness, and epilepsy.
Mechanism of Action
3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamidee works by inhibiting the activity of carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water into bicarbonate and protons. By inhibiting this enzyme, 3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamidee reduces the production of bicarbonate ions, leading to a decrease in the pH of the body fluids. This decrease in pH leads to an increase in the respiratory rate and an increase in the excretion of bicarbonate ions by the kidneys.
Biochemical and Physiological Effects:
3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamidee has several biochemical and physiological effects on the body. It increases the excretion of bicarbonate ions by the kidneys, leading to a decrease in the pH of the body fluids. It also increases the respiratory rate, leading to an increase in the elimination of carbon dioxide from the body. 3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamidee has been shown to reduce intraocular pressure in patients with glaucoma by reducing the production of aqueous humor. It has also been shown to reduce the symptoms of altitude sickness by increasing the respiratory rate and reducing the production of bicarbonate ions.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamidee in lab experiments is its ability to inhibit carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This makes it a useful tool for studying the effects of carbonic anhydrase inhibition on the acid-base balance of the body and its role in the regulation of respiratory and renal functions. However, one of the limitations of using 3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamidee in lab experiments is its potential to cause side effects such as metabolic acidosis and electrolyte imbalances.
Future Directions
There are several future directions for the use of 3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamidee in scientific research. One area of research is the development of new carbonic anhydrase inhibitors that have fewer side effects than 3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamidee. Another area of research is the study of the effects of carbonic anhydrase inhibition on the regulation of acid-base balance in the body and its role in the development of metabolic disorders such as diabetes and obesity. Additionally, 3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamidee could be used in the development of new treatments for glaucoma, altitude sickness, and epilepsy.
Synthesis Methods
3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamidee can be synthesized through several methods, including the reaction of sulfanilamide with acetic anhydride and the reaction of 2-aminoethanol with 3-chloroacetylbenzenesulfonamide. However, the most commonly used method is the reaction of sulfanilamide with chloroacetyl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of 3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamide.
Scientific Research Applications
3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamidee has been extensively used in scientific research due to its ability to inhibit carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. It has been used in the treatment of glaucoma, altitude sickness, and epilepsy. It has also been used to study the effects of carbonic anhydrase inhibition on the acid-base balance of the body and its role in the regulation of respiratory and renal functions.
properties
IUPAC Name |
3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-9(14)10-4-3-5-11(8-10)17(15,16)13-7-6-12-2/h3-5,8,12-13H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOBDRJXXAYDPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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